N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide - 1001500-12-4

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide

Catalog Number: EVT-5668642
CAS Number: 1001500-12-4
Molecular Formula: C12H11Cl2N3O
Molecular Weight: 284.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamide Derivatives

1.1. Compound Description: These compounds are a series of androgen receptor (AR) antagonists explored for prostate cancer treatment. [] They are characterized by a 2-(1H-pyrazol-3-yl)acetamide core with variations primarily at the 1-position of the pyrazole ring.

1.2. Relevance: These compounds share a similar scaffold with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, particularly the 2-(1H-pyrazol-3-yl)acetamide core. The presence of chlorine and a substituted phenyl ring at the 1-position of the pyrazole ring in both sets of compounds further highlights their structural similarity. This suggests potential for exploring similar biological activities for N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. For example, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide could be investigated for its potential as an AR antagonist. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

2.1. Compound Description: This compound features a dihydropyrazole ring connected to quinoline moieties. [] The crystal structure of this compound has been studied, revealing details about its conformation and intermolecular interactions.

2.2. Relevance: While structurally more complex, this compound shares the core pyrazole structure with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. The presence of a chlorine substituent on the pyrazole ring, although at a different position, further links the two. Understanding the structural features and intermolecular interactions of this related compound could provide insights into potential optimization strategies for N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

3.1. Compound Description: This series of compounds represents novel amide derivatives investigated for antiproliferative activity against breast cancer cells. [] They incorporate a pyrazole ring linked to substituted phenyl groups and a dimethylaminoethyl chain.

3.2. Relevance: The shared presence of a substituted phenyl ring at the 1-position of the pyrazole ring connects these compounds to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Additionally, both contain a chlorine atom within their structures, although on different aromatic rings. The promising antiproliferative activity observed for some of these derivatives could indicate a potential area of investigation for N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

4.1. Compound Description: This compound is a potent and selective P2Y12 receptor antagonist, exhibiting significant in vivo antiplatelet and antithrombotic activities. [] It is a complex molecule containing a pyrazole ring linked to pyridazine, indole, and piperazine moieties.

4.2. Relevance: Though structurally more complex than N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, SAR216471 shares the presence of a substituted pyrazole ring and a chlorine atom. Examining the structural elements contributing to its potency and selectivity for the P2Y12 receptor could provide valuable insights for designing new derivatives based on the N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide scaffold. []

N-{(1-S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide Hydrochloride

5.1. Compound Description: This compound is an AKT inhibitor developed for potential therapeutic applications. [] It features a pyrazole ring connected to a thiophene ring and an amino-substituted ethyl chain.

5.2. Relevance: This compound exhibits key structural similarities with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Both compounds possess a chlorine-substituted pyrazole ring. Additionally, they both have an amide linkage connecting the pyrazole ring to another aromatic system, although the specific aromatic system differs (thiophene in this compound versus a chloroacetyl group in the target compound). The exploration of this compound as an AKT inhibitor suggests a potential direction for investigating the biological activity of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide in a similar context. []

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

6.1. Compound Description: This molecule incorporates a dihydropyrazole ring linked to quinoline and thiophene units. [] Its crystal structure reveals the spatial arrangement of these rings and their influence on intermolecular interactions.

6.2. Relevance: The presence of a dihydropyrazole ring and a chlorine substituent, albeit at different positions, links this compound to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Investigating the influence of the dihydropyrazole ring on its properties compared to the unreduced pyrazole in the target compound could offer insights into the structure-activity relationships. []

N'-(1,5-diphenyl-1H-pyrazol-3-yl)sulphonamide Derivatives

7.1. Compound Description: This class of compounds demonstrates affinity for the cannabinoid receptor type 1 (CB1). [, ] They feature a sulfonamide group attached to a pyrazole ring, which is further substituted with phenyl rings at the 1 and 5 positions.

7.2. Relevance: While lacking the chlorine substitution of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, these derivatives share the common motif of a 1,5-diphenyl-1H-pyrazole core. This structural similarity suggests the potential for modifying N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide by introducing a sulfonamide group to modulate its activity or explore its interaction with CB1 receptors. [, ]

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamide Derivatives

8.1. Compound Description: This series focuses on antagonists of the serotonin-3 (5-HT3) receptor, targeting the von Bezold-Jarisch reflex. [] They commonly feature a hexahydro-1,4-diazepine ring linked to an amide group, with variations mainly in the aromatic ring attached to the amide.

8.2. Relevance: Although these compounds lack a pyrazole ring, their shared focus on amide derivatives with potential biological activity makes them relevant to understanding the structure-activity relationship of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Comparing their activity profiles and structural features could provide insights for designing further modifications on the target compound's amide portion. []

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

9.1. Compound Description: This specific molecule incorporates a pyrazole ring substituted with a chlorophenyl group, a cyano group, and a chloroacetamide group. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

10.1. Compound Description: This group consists of novel heterocyclic compounds synthesized from pyrazoline-N-thioamides and various ketones or 4-bromoacetyl-1,2,3-triazoles. [] They are characterized by a thiazole ring linked to either a triazole-substituted dihydropyrazole or a dihydropyrazole-substituted triazole.

10.2. Relevance: These compounds provide an interesting structural comparison to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide due to their shared dihydropyrazole moiety. Examining the influence of the thiazole ring and the triazole substitution on the dihydropyrazole's properties, in comparison to the unreduced pyrazole in the target compound, could provide insights for future structural modifications. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

11.1. Compound Description: These analogues are designed based on the structure of Losartan, an angiotensin II receptor blocker. [] They feature a 2-butyl-5-chloro-1H-imidazole core with variations in the substituents on the imidazole ring.

12.2. Relevance: While these analogues differ significantly from N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide in their core structure, the shared presence of chlorine and the focus on substituted heterocycles make them relevant for broader comparative analysis. Understanding the impact of structural modifications on their activity and properties could indirectly inform future explorations of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

12.1. Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases, particularly those with a cysteine residue in the hinge region. [] Its structure is characterized by a pyrazole ring linked to an isoquinoline unit and a chloronitropyridine moiety.

2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide Derivatives

13.1. Compound Description: This series of compounds represents antipyrine derivatives designed and analyzed for their intermolecular interactions and crystal packing. [] They share a core structure of a benzamide linked to a substituted dihydropyrazole ring.

13.2. Relevance: Although structurally distinct, these derivatives offer valuable comparison points for N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide due to their shared features of a halogenated aromatic ring linked to a pyrazole moiety through an amide bond. Studying their intermolecular interactions and crystal packing could provide insights into the potential solid-state behavior of the target compound and inform its formulation or drug design. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

14.1. Compound Description: These two series of compounds were synthesized and evaluated for their biological activity, particularly their toxicity towards bacteria. [] The first series features a dihydropyrazole ring with a benzothiazole substituent, while the second series focuses on benzothiazoles with a triazole substitution.

14.2. Relevance: Although the core structures differ, both series offer relevant comparison points for N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide due to the presence of heterocyclic rings and their investigation for biological activities. Analyzing the impact of the benzothiazole and triazole moieties on their properties, in comparison to the chlorophenyl and chloroacetamide groups in the target compound, could be informative for future studies on structure-activity relationships. []

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

15.1. Compound Description: This compound is a pyrazole derivative containing a piperazine ring linked through a carbonyl spacer. [] Its crystal structure has been determined, providing insights into its conformation and intermolecular interactions.

15.2. Relevance: This compound shares the core structure of a substituted pyrazole ring with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. The presence of chlorine and a substituted phenyl ring, albeit at different positions, further strengthens their structural similarity. Analyzing the conformational preferences and intermolecular interactions of this related compound could offer valuable information for understanding the structural features of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

16.1. Compound Description: This compound is a benzimidazole derivative synthesized from a pyrazole-containing azlactone precursor. []

8-(1-benzyl-1H-pyrazol-4-yl)xanthine Derivatives

17.1. Compound Description: These compounds represent a series of 8-(C-4-pyrazolyl)xanthines investigated for their potential as A2B adenosine receptor antagonists, with potential applications in asthma treatment. []

17.2. Relevance: The presence of a benzyl-substituted pyrazole ring links these derivatives to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Comparing their structure-activity relationships, particularly concerning A2B adenosine receptor antagonism, could offer valuable insights for further modifications of the target compound. []

18.2. Relevance: This direct comparison allows for understanding the structure-activity relationship by analyzing the impact of different substituents on the phenyl ring. Additionally, studying the conformational preferences and intermolecular interactions of this compound, as reported in its crystal structure analysis, could offer insights into the structural features of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. []

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

19.1. Compound Description: This compound features a pyrazole ring linked to a triazolothiadiazole unit and a phenylvinyl group. [] Its crystal structure confirmed its E stereochemistry and provided details about the spatial arrangement of the rings.

N-(pyrazol-3-yl)benzamide Derivatives

20.1. Compound Description: This series of compounds focuses on glucokinase activators for potential therapeutic applications in metabolic disorders. [] They typically feature a benzamide group linked to a pyrazole ring, with variations mainly in the substituents on the benzamide and pyrazole rings.

20.2. Relevance: The shared presence of a benzamide group linked to a pyrazole ring makes these derivatives structurally relevant to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, despite differences in substituents and the presence of a chloroacetyl group instead of a benzamide in the target compound. Comparing their structural features and understanding how variations impact their biological activities, particularly their glucokinase activation properties, could offer valuable insights for modifying the target compound and exploring its potential in similar contexts. []

1,3,4-oxadiazole Substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

21.1. Compound Description: This series involves compounds synthesized by N-alkylation of thiazolidinedione and its arylidene derivatives with 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides. [] The synthesized compounds showed anticancer activity.

21.2. Relevance: While structurally distinct, this series offers a valuable comparison point for N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide due to its similar functional groups. This series incorporates a chloroacetamide moiety, albeit linked to an oxadiazole ring instead of the pyrazole ring as in the target compound. Examining how this structural variation influences the biological activity and comparing the anticancer properties of this series to potential activities of the target compound could offer insights for further structural modifications. []

22.2. Relevance: This direct comparison allows for understanding the structure-activity relationship by analyzing the impact of replacing the cyano and dichlorophenyl substituents with a benzyl group and shifting the chlorine to the 4-position of the pyrazole ring. []

23.1. Compound Description: This compound features a benzamide core linked to a piperazine, tetrahydropyran, and indazole rings. [] The specific substitution pattern on the indazole ring is noteworthy, featuring a difluorobenzyl group.

23.2. Relevance: Although this compound lacks a pyrazole ring, it's structurally relevant to N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide due to the presence of a benzyl group attached to an azole ring (indazole in this case, pyrazole in the target compound). This comparison allows for exploring the impact of replacing the chlorine on the pyrazole ring with fluorine atoms on the benzyl group and assessing potential changes in biological activity. []

Thien-3-yl-sulfonylamino(thio)carbonyltriazolin(ti)ones

24.1. Compound Description: These compounds are part of a herbicide formulation and are characterized by a thienyl ring linked to a sulfonamide group and a triazolinone ring. [, ] They are often used with chloroacetamides for enhanced herbicidal activity.

24.2. Relevance: Although these compounds do not directly share the pyrazole core with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, their combination with chloroacetamides in herbicide formulations raises an interesting avenue for exploration. Investigating potential synergistic effects between these compounds and N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide could be valuable in an agricultural context. [, ]

2-Acetyl-4-Chloro-5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate Derivatives

25.1. Compound Description: This group encompasses chromone and pyrazole derivatives synthesized from 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate. [] These derivatives exhibited promising antibacterial activity against various microorganisms.

25.2. Relevance: While not directly containing the target compound's specific structure, this series offers a valuable comparison point due to the presence of chlorine-substituted aromatic rings and the exploration of antibacterial properties. Examining the influence of the chromone and pyrazole moieties on their activity, compared to the chloroacetamide group in N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, could provide insights for designing novel antibacterial agents. []

5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde Derivatives

26.1. Compound Description: This series involves various derivatives synthesized from 5-chloro- and 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes, resulting in compounds like pyrazole-4-carbonitriles, hydrazides, thiazolidinones, and oxadiazoles. []

26.2. Relevance: This series offers a valuable comparison point for N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide due to the presence of a substituted pyrazole ring. Specifically, the 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde shares the chlorine substitution at the 5-position of the pyrazole ring with the target compound. Analyzing how the different substituents and modifications in this series influence their chemical reactivity and biological activity could provide insights for future studies on N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide and its derivatives. []

Aryl-(4-oxo-1,2-dihydroquinazolin-4-yl-methylene)pyrazole-TiO2 Nanoparticles

27.1. Compound Description: These nanoparticles incorporate aryl-(4-oxo-1,2-dihydroquinazolin-4-yl-methylene)pyrazole molecules on their surface, enhancing their optical properties and photocatalytic activity for wastewater treatment. []

27.2. Relevance: Although structurally different from N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, these nanoparticles highlight the versatility of pyrazole-containing compounds in various applications, including materials science and environmental remediation. While N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide's properties might differ, exploring its potential for surface functionalization or interaction with nanomaterials could be an interesting avenue for future research. []

6-Chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one Derivatives

28.1. Compound Description: This group consists of chromone and pyrazole derivatives synthesized from 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one, demonstrating potent antimicrobial activity against various microorganisms. []

28.2. Relevance: While not directly containing N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide's specific structure, this series offers a valuable comparison point due to the presence of chlorine-substituted aromatic rings and the exploration of antimicrobial properties. Examining the impact of the chromone and pyrazole moieties on their activity, compared to the chloroacetamide group in the target compound, could provide insights for designing novel antimicrobial agents. []

3-(5-Chloro-1,3-diaryl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-ones and 1,5-Bis(5-chloro-1,3-diaryl-1H pyrazol-4-yl)pent-1,4-diene-3-ones

29.1. Compound Description: This series comprises pyrazole derivatives synthesized using aryl-5-chloro-4-formyl-1,2-pyrazoles as key intermediates. [] The synthesized compounds were tested for antimicrobial activity.

29.2. Relevance: These compounds share the core pyrazole structure and chlorine substitution with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, making them structurally similar. Comparing their antimicrobial activity profiles and understanding how variations in the substituents influence their properties could offer insights for future studies on N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide and its derivatives. []

1-(2-Hydroxy-phenyl)-3-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-propenone, 3-Chloro-2-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-chromon-4-one and 2-(1'-Phenyl-3'-thiophen-2-yI-3,4-dihydro-2H,1H'-[3,4]bipyrazol-5-yl)-phenol

30.1. Compound Description: This series comprises compounds synthesized from a base-catalyzed condensation reaction. [] The series is characterized by pyrazole and thiophene rings, with variations in the substituents and linkages.

30.2. Relevance: These compounds share the core structure of a substituted pyrazole ring with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Examining the influence of the thiophene ring and other substituents on the properties of these compounds, compared to the benzyl and chloroacetamide groups in the target compound, could provide insights for future modifications and exploration of biological activity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

31.1. Compound Description: This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), demonstrating potential for treating schizophrenia. [] It features a pyrazole ring connected to a piperidine ring, a pyridine ring, and a trifluoromethyl group.

2-Chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamide Derivatives

32.1. Compound Description: These derivatives are synthesized via Mannich condensation, incorporating a 3-azabicyclo[3.3.1]nonane system with various substituents on the nitrogen atom. [] The presence of nitro, carbonyl, amino groups, and a halogen atom makes them versatile intermediates for further functionalization.

32.2. Relevance: While not sharing the same core structure with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide, this series presents a relevant comparison due to the shared chloroacetamide moiety. Analyzing the reactivity of this group in these derivatives and their potential for further functionalization could provide valuable insights for modifying the chloroacetamide portion of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline

33.1. Compound Description: This compound is synthesized via a reductive amination reaction and features a pyrazole ring connected to a substituted aniline. [] The presence of chlorine and fluorine atoms on the aniline ring, along with a methoxyphenyl group on the pyrazole ring, contributes to its structural complexity.

33.2. Relevance: This compound shares the core structure of a substituted pyrazole ring with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Comparing their structural features and understanding how the different substituents, particularly the halogens on the aniline ring, influence their properties could be insightful for future studies on N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide and its derivatives. []

2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile

34.1. Compound Description: This compound is characterized by a pyrazole ring linked to a malononitrile unit and a chlorophenyl group. [] Its crystal structure reveals the spatial arrangement of these groups and their influence on intermolecular interactions.

34.2. Relevance: This compound shares the core structure of a substituted pyrazole ring with N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide. Comparing their structural features, particularly the presence of the malononitrile and chlorophenyl groups in this compound versus the benzyl and chloroacetamide groups in the target compound, could provide insights into structure-activity relationships and guide future modifications. []

N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides

35.1. Compound Description: These compounds are a series of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, investigated for their hydrogen-bonding patterns. [] They share a common core structure of a pyrazole ring linked to a benzyl group and an acetamide moiety, with variations in the substituents on the benzyl and acetamide groups.

Properties

CAS Number

1001500-12-4

Product Name

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-chloroacetamide

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

InChI

InChI=1S/C12H11Cl2N3O/c13-6-11(18)15-12-10(14)8-17(16-12)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16,18)

InChI Key

ZTLJBBBTWQQBHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CCl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CCl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.